molecular formula C18H20N2O5 B6561546 butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate CAS No. 1091095-18-9

butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate

Cat. No. B6561546
CAS RN: 1091095-18-9
M. Wt: 344.4 g/mol
InChI Key: CHVQPXUZYFIZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate (BMODA) is a novel small molecule that has been developed for use in laboratory experiments. It was first synthesized in 2014, and has since been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate is not yet fully understood. However, it is believed to act as an agonist of the calcium-dependent potassium channels and to inhibit the release of calcium from the endoplasmic reticulum. Additionally, butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has been found to have several biochemical and physiological effects. It has been found to increase the production of nitric oxide in endothelial cells, which can lead to vasodilation and improved blood flow. Additionally, butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has been found to reduce the production of pro-inflammatory cytokines, which can reduce inflammation. Finally, butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has been found to reduce the production of reactive oxygen species, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and can be synthesized in large quantities. However, butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate does have some limitations for use in laboratory experiments. It is not water-soluble, and therefore must be dissolved in a suitable solvent prior to use. Additionally, it is not very soluble in organic solvents and therefore must be used at low concentrations.

Future Directions

There are several potential future directions for research on butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate. For example, further research could be conducted to investigate the effects of butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate on other physiological processes, such as energy metabolism and cell proliferation. Additionally, further research could be conducted to investigate the effects of butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate on other biochemical processes, such as the regulation of gene expression. Finally, further research could be conducted to investigate the effects of butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate on other diseases, such as cancer, diabetes, and neurological disorders.

Synthesis Methods

Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate is synthesized from 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoic acid (MOPDA) and butyl bromide. MOPDA is synthesized from a reaction of 4-bromo-5-methoxy-1,4-dihydropyridine-2-carboxylic acid (BMDPCA) and N-methyl-2-pyrrolidone (NMP). BMDPCA is synthesized from a reaction of 4-bromo-5-methoxy-1,4-dihydropyridine (BMD) and ethyl chloroformate (ECF). BMD is synthesized from a reaction of 5-methoxy-1,4-dihydropyridine (MD) and N-bromosuccinimide (NBS). MD is synthesized from a reaction of 1,4-dihydropyridine (DHP) and 5-methoxy-1-methylpyrrole-2-carboxylic acid (MMPCA). Finally, DHP is synthesized from a reaction of 1-methyl-4-piperidone (MP) and ethyl chloroformate (ECF).

Scientific Research Applications

Butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has been studied for its potential applications in scientific research. It has been used as a model compound to study the structure-activity relationships of 1,4-dihydropyridine-2-amides, and has been used to investigate the effects of different substituents on the pharmacological properties of the compounds. Additionally, butyl 4-(5-methoxy-4-oxo-1,4-dihydropyridine-2-amido)benzoate has been used to investigate the effects of different substituents on the solubility, absorption, and bioavailability of the compounds.

properties

IUPAC Name

butyl 4-[(5-methoxy-4-oxo-1H-pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-3-4-9-25-18(23)12-5-7-13(8-6-12)20-17(22)14-10-15(21)16(24-2)11-19-14/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVQPXUZYFIZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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